molecular formula C14H13BrClNO B14410448 1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide CAS No. 82746-43-8

1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide

Cat. No.: B14410448
CAS No.: 82746-43-8
M. Wt: 326.61 g/mol
InChI Key: XOQIPRYDBXLZKQ-UHFFFAOYSA-M
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Description

1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide is a chemical compound with the molecular formula C12H10BrClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a 4-chlorophenyl group and a 2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a brominating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

82746-43-8

Molecular Formula

C14H13BrClNO

Molecular Weight

326.61 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C14H13ClNO.BrH/c1-11-4-2-3-9-16(11)10-14(17)12-5-7-13(15)8-6-12;/h2-9H,10H2,1H3;1H/q+1;/p-1

InChI Key

XOQIPRYDBXLZKQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)Cl.[Br-]

Origin of Product

United States

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